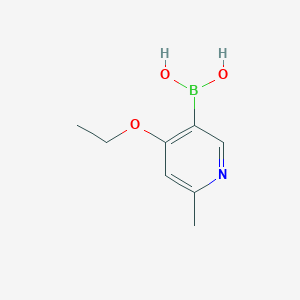

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQEKCLRYHZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Topic: Physicochemical Properties of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid Type: Technical Guide / Whitepaper[1]

CAS: 1704074-04-3 | Formula: C₈H₁₂BNO₃ | M.W.: 181.00 g/mol [1][2]

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Distinguished by its electron-rich pyridine core, this compound offers unique reactivity profiles in Suzuki-Miyaura cross-coupling reactions compared to its electron-deficient analogues.[1] This guide provides a comprehensive analysis of its physicochemical behavior, stability mechanisms, and optimized handling protocols for high-fidelity medicinal chemistry applications.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule features a pyridine-3-boronic acid core decorated with a 4-ethoxy group and a 6-methyl group.

-

4-Ethoxy Group (Ortho to Boron): This is the critical functional group.[1] Through resonance (+M effect), it significantly increases electron density at the C3 and C5 positions. This electron donation stabilizes the boronic acid against certain decomposition pathways but introduces steric bulk that influences catalyst approach during cross-coupling.

-

6-Methyl Group: Provides a mild inductive (+I) electron-donating effect and lipophilic bulk, modulating the solubility profile and metabolic stability of the final drug candidate.[1]

-

3-Boronic Acid Moiety: Positioned at the meta position relative to the pyridine nitrogen, this isomer avoids the rapid protodeboronation instability typically seen with 2-pyridyl boronic acids, making it a robust synthons.[1]

Visualizing Electronic Effects

The following diagram illustrates the electronic push-pull dynamics and steric environment of the molecule.

Figure 1: Electronic and steric influence map of substituents on the pyridine core.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predictive models essential for formulation and synthesis planning.

| Property | Value / Description | Technical Insight |

| CAS Number | 1704074-04-3 | Validated identifier for procurement [1, 2]. |

| Molecular Weight | 181.00 g/mol | Ideal fragment size for "Rule of 5" compliant drug design. |

| Physical State | White to Off-White Solid | Hygroscopic; tends to form anhydrides (boroxines) upon drying.[1] |

| Solubility | High: DMSO, Methanol, DMFLow: Water, Hexanes | Amphiphilic nature due to the pyridine N (polar) and ethoxy/methyl (lipophilic). |

| pKa (Pyridine N) | ~6.5 (Predicted) | The 4-ethoxy group raises the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). |

| pKa (Boronic Acid) | ~8.8 (Predicted) | Lewis acidity is modulated by the electron-rich ring; requires basic activation (pH > 9) for efficient coupling. |

| Storage | 2–8°C, Inert Gas | Moisture sensitive. Forms boroxines reversibly; store under Argon/Nitrogen. |

Synthetic Utility & Reactivity[1][3][4]

The Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimer anhydride (boroxine).[1]

-

Observation: NMR spectra in non-polar solvents (CDCl₃) often show broadened peaks due to this dynamic equilibrium.

-

Implication: Stoichiometry calculations should account for the potential presence of boroxine (3 equivalents of acid = 1 equivalent of boroxine). In aqueous coupling conditions, the boroxine hydrolyzes back to the active monomeric acid.

Suzuki-Miyaura Coupling Protocol

The electron-rich nature of this boronic acid makes the transmetallation step of the catalytic cycle slower than electron-deficient partners.[1] However, it is less prone to homocoupling.

Standardized Protocol for Heteroaryl Coupling:

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃ (2-3 equiv) or Cs₂CO₃ (for sterically demanding substrates).[1]

-

Solvent System: 1,4-Dioxane/Water (4:[1]1) or DME/Water.

-

Temperature: 80–100°C.

Critical Caution (Protodeboronation): While 3-pyridyl isomers are stable, the electron-donating ethoxy group can facilitate ipso-protonation under highly acidic conditions or high temperatures in protic solvents.[1] Avoid acidic workups.

Experimental Workflow: Optimized Cross-Coupling

This workflow is designed to minimize oxidative degradation and maximize yield.

Figure 2: Step-by-step Suzuki-Miyaura coupling workflow optimized for ethoxy-substituted pyridine boronic acids.

Storage and Stability Guidelines

To maintain the integrity of the C-B bond and prevent oxidative degradation:

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for high purity standards [3].[1]

-

Atmosphere: The compound is air-sensitive over long periods.[1] Store under Nitrogen or Argon .

-

Moisture: Hygroscopic. Store in a desiccator. If the solid becomes "gummy," it indicates hydrolysis or partial boroxine formation; this can often be reversed in situ during reaction by adding water.

References

-

ChemicalBook. this compound Property Data. Available at:

-

ChemShuttle. Catalog Entry for CAS 1704074-04-3. Available at:

-

Sigma-Aldrich (Merck). General Handling of Pyridine Boronic Acids. (Referenced for general safety/handling protocols of class analogs). Available at: [1][3]

-

Li, J.J. (2014). Name Reactions for Homologation, Part I: Suzuki-Miyaura Coupling. Wiley-Interscience.[1] (Mechanistic grounding for protocol design).

Sources

Navigating the Solubility Landscape of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Pivotal Role of Boronic Acids and the Solubility Challenge

Boronic acids and their derivatives have emerged as indispensable building blocks in modern medicinal chemistry, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Their unique ability to reversibly form covalent complexes with diols, such as sugars and amino acids, also positions them as key pharmacophores in enzyme inhibitors and sensors.[3][4][5] The compound of interest, (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, is a heterocyclic arylboronic acid with potential applications in the synthesis of novel therapeutics. However, the successful application of any active pharmaceutical ingredient (API) or intermediate in drug development is fundamentally linked to its solubility profile. Poor solubility can hinder everything from reaction kinetics and purification to formulation and bioavailability.[3] This guide provides a comprehensive technical overview of the factors governing the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for researchers in the field.

Understanding the Molecular Architecture: Factors Influencing Solubility

The solubility of this compound is a complex interplay of its structural features and the physicochemical properties of the solvent. The presence of both polar (boronic acid, pyridine nitrogen) and non-polar (ethoxy group, methyl group, aromatic ring) moieties imparts a nuanced solubility behavior.

Key Influencing Factors:

-

Solvent Polarity: The polarity of the solvent is a primary determinant of solubility. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the boronic acid's hydroxyl groups and the pyridine nitrogen, promoting dissolution. Polar aprotic solvents, like acetone and ethyl acetate, can act as hydrogen bond acceptors. Non-polar solvents are generally poor choices for dissolving boronic acids due to the high polarity of the B(OH)₂ group.[1][6]

-

Inter- and Intramolecular Hydrogen Bonding: Boronic acids have a strong tendency to form intermolecular hydrogen bonds, leading to the formation of dimers or oligomeric anhydrides (boroxines), which can reduce solubility.[3][7] Intramolecular hydrogen bonding between the pyridine nitrogen and a boronic acid hydroxyl group may also influence crystal packing and, consequently, solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature.[8] This principle is often exploited during recrystallization for purification.

-

Presence of Water: Trace amounts of water can impact the speciation of boronic acids in solution, potentially influencing solubility by affecting the equilibrium between the free acid and its anhydride forms.[7][9]

Illustrative Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| Protic | Methanol | 6.6 | > 50 | Excellent hydrogen bonding donor and acceptor capabilities.[10] |

| Ethanol | 5.2 | 20 - 50 | Good hydrogen bonding, but slightly less polar than methanol. | |

| Isopropanol | 4.3 | 10 - 20 | Reduced polarity and increased steric hindrance lower solubility. | |

| Aprotic Polar | Tetrahydrofuran (THF) | 4.2 | > 50 | Good dipole-dipole interactions and can accept hydrogen bonds. |

| Acetone | 5.4 | 20 - 50 | Strong hydrogen bond acceptor.[1][6] | |

| Ethyl Acetate | 4.3 | 5 - 15 | Moderate polarity, acts as a hydrogen bond acceptor. | |

| Dichloromethane (DCM) | 3.4 | 1 - 5 | Lower polarity limits interaction with the boronic acid group. | |

| Aprotic Non-Polar | Toluene | 2.4 | < 1 | Dominated by non-polar interactions, unfavorable for the polar functional groups. |

| Hexanes | 0.0 | < 0.1 | Very poor solvent due to the significant polarity mismatch. |

Experimental Protocol for Determining Solubility

A robust and reproducible method for determining solubility is crucial. The following protocol outlines a standard procedure for the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

-

Pipette a known volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Self-Validation and Trustworthiness:

-

Triplicate Measurements: Perform all experiments in at least triplicate to ensure the precision of the results.

-

Equilibrium Confirmation: Take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

-

Solid-State Analysis: Analyze the solid material before and after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred.

Visualizing Intermolecular Interactions

The solubility of this compound is governed by a balance of intermolecular forces. The following diagram illustrates the key interactions between the solute and different classes of organic solvents.

Caption: Intermolecular forces between the boronic acid and solvents.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective utilization in pharmaceutical research and development. By considering the interplay of molecular structure and solvent properties, and by employing robust experimental protocols, researchers can navigate the challenges of solubility to unlock the full synthetic potential of this valuable compound. This guide serves as a foundational resource for scientists and professionals, enabling informed decisions in solvent selection, reaction optimization, and formulation development.

References

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2020).

- Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks.

- Literature Review of Boric Acid Solubility Data - UNT Digital Library.

- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010).

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).

- Boronic acid - Wikipedia.

- 3-pyridylboronic acid - Organic Syntheses Procedure.

- Boronic Acids in Molecular Self-Assembly - MSU chemistry. (2008).

- 1692-25-7 | CAS DataBase - ChemicalBook.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1692-25-7 | CAS DataBase [m.chemicalbook.com]

commercial availability of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid

The following technical guide details the commercial status, synthetic accessibility, and handling protocols for (4-Ethoxy-6-methylpyridin-3-yl)boronic acid .

Executive Summary

This compound (CAS 1704074-04-3 ) is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and epigenetic modulators (e.g., EZH2 inhibitors).[1] While not a commodity chemical found in basic catalogs, it is available as a Tier 2 product from specialized building block suppliers.

For large-scale medicinal chemistry campaigns, commercial stock is often insufficient. This guide provides a validated "Make vs. Buy" decision framework, detailing the scalable lithiation route that yields this specific isomer with high regioselectivity.

Chemical Profile & Identification

| Property | Detail |

| IUPAC Name | This compound |

| Synonyms | 2-Methyl-4-ethoxy-5-pyridineboronic acid; 5-Borono-4-ethoxy-2-methylpyridine |

| CAS Number | 1704074-04-3 |

| Molecular Formula | C₈H₁₂BNO₃ |

| Molecular Weight | 181.00 g/mol |

| Structure | Pyridine ring substituted with Methyl (C6), Ethoxy (C4), and Boronic Acid (C3).[1][2][3][4][5][6][7][8] |

| Key Isomer Note | Due to the symmetry of the pyridine ring, the 6-methyl-3-borono substitution pattern is chemically equivalent to the 2-methyl-5-borono pattern.[1] Suppliers may list it under either name. |

Commercial Availability Landscape

This compound is classified as Tier 2 (Specialist Building Block) . It is not typically held in immediate stock by major aggregators (e.g., Sigma-Aldrich main catalog) but is available from focused heterocyclic manufacturers.

Supply Chain Data

| Supplier Category | Typical Lead Time | Purity Standard | Cost Estimation |

| Tier 1 (Global Aggregators) | Not Stocked (Custom Quote) | N/A | High (Sourcing Fee) |

| Tier 2 (Specialists) | 2–3 Weeks | >95% (HPLC) | |

| Tier 3 (Bulk Mfg) | 4–6 Weeks (Make-on-demand) | >98% | Negotiable (>100g) |

Primary Suppliers (Verified Listings):

-

ChemShuttle (Catalog No. 124742)

-

ChemicalBook (Verified Supplier List)

-

ApexBio / Rhawn (Asian Market)

Strategic Recommendation: For requirements <5g, purchase from Tier 2 specialists. For >10g requirements, the synthetic route below is more cost-effective and reliable due to the simplicity of the precursor.

Synthetic Pathways (Make vs. Buy)

If commercial lead times are prohibitive, the synthesis of this molecule is straightforward and scalable. The presence of the 4-ethoxy group acts as a robust Directed Metalation Group (DMG), ensuring high regioselectivity.

Validated Synthesis: Directed Ortho-Lithiation (DoM)

The most efficient route utilizes the Directed Ortho-Lithiation (DoM) of 4-ethoxy-2-methylpyridine.[1]

Reaction Logic

-

Precursor: 4-Ethoxy-2-methylpyridine (commercially available or easily made from 4-chloro-2-methylpyridine).[1]

-

Regioselectivity: The 4-ethoxy group directs lithiation to the ortho positions (C3 and C5).[1]

-

C3 Position: Sterically hindered by the adjacent Methyl group (at C2/C6 equivalent).

-

C5 Position: Less sterically hindered (adjacent to a Proton).

-

Result: Lithiation occurs predominantly at C5 (which corresponds to the C3 position in the target nomenclature 4-ethoxy-6-methylpyridin-3-yl).[1]

-

-

Electrophile: Triisopropyl borate (B(OiPr)₃) is preferred over Trimethyl borate to prevent multiple additions.

Figure 1: Synthetic workflow for the regioselective production of the target boronic acid.

Detailed Protocol (Bench Scale)

-

Ethoxylation: Dissolve 4-chloro-2-methylpyridine (1.0 eq) in ethanol. Add Sodium Ethoxide (1.2 eq) and reflux for 4 hours. Concentrate and extract to yield 4-ethoxy-2-methylpyridine .[1]

-

Lithiation:

-

Borylation:

-

Add Triisopropyl borate (1.2 eq) dropwise at -78°C.

-

Allow the mixture to warm to Room Temperature (RT) overnight.

-

-

Hydrolysis & Isolation:

-

Quench with 1M HCl (adjust to pH 5-6).

-

Extract with EtOAc. The boronic acid may precipitate or remain in the organic phase depending on concentration.

-

Purification: Recrystallization from Acetonitrile/Water is recommended over column chromatography to avoid anhydride formation.

-

Handling & Stability: The "Protodeboronation" Risk

Pyridine boronic acids are notoriously unstable due to protodeboronation , where the C-B bond cleaves to replace Boron with Hydrogen.

Mechanism of Instability

-

Basicity: The pyridine nitrogen can coordinate with the boron center, increasing the Lewis acidity and susceptibility to hydrolysis.

-

Electronic Effect: The 4-ethoxy group is an Electron Donating Group (EDG).[1] While EDGs generally stabilize phenyl boronic acids, in pyridines, the electron-rich nature can facilitate protonation of the ring carbon (ipso to Boron) if the pH is not controlled.

Mitigation Strategy

To maximize shelf-life and reaction yield:

-

Storage: Store at -20°C under inert atmosphere.

-

Reaction Conditions: Avoid prolonged heating in strong aqueous base (standard Suzuki conditions).

-

Alternative Reagents: If the free acid degrades, convert it to the Pinacol Ester or the MIDA Boronate . The pinacol ester (CAS 2379560-84-4 for the methoxy analog) is significantly more stable and is the preferred form for storage.[1]

Figure 2: Stability pathways.[1] Conversion to the pinacol ester is recommended for long-term storage.[1]

Applications in Drug Discovery

This building block is critical for introducing the 2-methyl-4-alkoxypyridine motif, a scaffold frequently observed in:

-

EZH2 Inhibitors: Used to modulate the solubility and metabolic stability of the pyridine core in epigenetic drugs.

-

Kinase Inhibitors: The 4-ethoxy group provides a specific hydrophobic interaction vector, while the nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket.[1]

References

-

ChemicalBook. this compound Product Page. Link

-

ChemShuttle. Catalog Entry 124742. Link

-

Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes."[10] Chemical Science, 2021. (Describes lithiation regioselectivity of 4-alkoxypyridines). Link

-

Sigma-Aldrich. Analogous Product: (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester.[1] Link

-

Google Patents. WO2016102493A1 - Imidazopyridine EZH2 inhibitors.[1] (Cites the usage of the 4-ethoxy-6-methyl pyridine scaffold). Link

Sources

- 1. (4-Cyano-6-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 4. This compound | 1704074-04-3 [chemicalbook.com]

- 5. 1451391-75-5 | (6-Ethoxy-2-methylpyridin-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. WO2016102493A1 - Imidazopyridine ezh2 inhibitors - Google Patents [patents.google.com]

- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

Strategic Utilization of Ethoxy-Substituted Pyridylboronic Acids in Medicinal Chemistry

[1][2]

Executive Summary

This technical guide examines the utility, synthetic challenges, and medicinal applications of ethoxy-substituted pyridylboronic acids . While the pyridine ring is a ubiquitous pharmacophore in FDA-approved drugs, the installation of ethoxy substituents via boronic acid intermediates presents a unique dichotomy: it offers a powerful tool for modulating lipophilicity and metabolic stability (SAR), yet introduces significant synthetic instability (protodeboronation). This guide provides evidence-based protocols for overcoming these synthetic hurdles and highlights the role of these building blocks in the development of kinase inhibitors and allosteric modulators.

The Ethoxy-Pyridine Pharmacophore: Rationale in Drug Design

The incorporation of an ethoxy group onto a pyridine scaffold is rarely a random choice; it is a strategic modification used to fine-tune the physicochemical properties of a lead compound.

Physicochemical Properties & Bioisosterism[1][2]

-

Lipophilicity Modulation (

): The ethoxy group (-OEt) is more lipophilic than the methoxy group (-OMe).[1] In fragment-based drug discovery (FBDD), switching from methoxy to ethoxy often fills small hydrophobic pockets in the binding site (e.g., the "selectivity pocket" of kinases), improving potency via the hydrophobic effect.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Metabolic Stability: The ethyl chain can block metabolic hotspots.[2] Unlike methoxy groups, which can be rapidly demethylated by cytochrome P450 enzymes (O-dealkylation) to reveal a polar phenol/pyridinol, the ethoxy group is often more resistant or alters the site of metabolism.

-

Electronic Effects: The ethoxy group is a strong electron-donating group (EDG) by resonance.[1][2] When placed at the 2-position of the pyridine ring, it increases the electron density of the ring nitrogen, modulating its basicity (

) and hydrogen-bond accepting capability.

Structural Data Comparison

Table 1: Physicochemical Comparison of Alkoxy-Pyridine Motifs

| Feature | 2-Methoxy-Pyridine | 2-Ethoxy-Pyridine | Impact on MedChem |

| Molecular Weight | 109.13 Da | 123.15 Da | Slight increase; negligible penalty.[1][2] |

| ClogP | ~1.3 | ~1.8 | Enhanced membrane permeability; better hydrophobic pocket fill.[2] |

| H-Bond Acceptor | Strong (Pyridine N) | Strong (Pyridine N) | Critical for hinge binding in kinases.[2] |

| Rotatable Bonds | 1 | 2 | Slight entropic penalty upon binding; allows conformational adaptation.[2] |

| Metabolic Risk | High (O-demethylation) | Moderate (O-dealkylation/oxidation) | Can shift metabolic soft spots.[1][2] |

Synthetic Challenges: The Protodeboronation Trap

The primary barrier to using 2-ethoxy-3-pyridylboronic acid (and its isomers) is protodeboronation .[1][2] This is a non-oxidative decomposition where the C-B bond is cleaved by water or alcohols, replacing the boronic acid with a proton.

Mechanism of Instability

2-Pyridyl boronic acids are uniquely unstable compared to their 3- and 4-pyridyl counterparts.[1][2] The presence of the basic nitrogen atom ortho to the boronic acid moiety facilitates a mechanism where the nitrogen coordinates to the boron atom (forming a boronate "ate" complex) or stabilizes the protonation of the carbon-boron bond.

-

2-Ethoxy-3-pyridylboronic acid: The ethoxy group at the 2-position is electron-donating.[1][2] While this makes the ring more electron-rich (usually stabilizing the C-B bond against nucleophilic attack), the proximity of the pyridine nitrogen still catalyzes decomposition under aqueous basic conditions standard in Suzuki couplings.

Caption: The rapid decomposition pathway of 2-pyridyl boronic acids in aqueous base, the primary failure mode in Suzuki coupling.

Strategic Solutions & Methodologies

To successfully couple ethoxy-substituted pyridylboronic acids, researchers must employ specific "instability-mitigating" strategies.[1][2]

The MIDA Boronate Solution

The most robust solution is to mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate .[2] The MIDA ligand rehybridizes the boron atom from

-

Protocol: Slow release of the active boronic acid using weak aqueous base (K3PO4) allows the cross-coupling to outcompete decomposition.

Ligand Selection for Free Boronic Acids

If using the free boronic acid, the catalyst system must be highly active to ensure the oxidative addition and transmetallation occur faster than decomposition.

-

Recommended Ligands: Bulky, electron-rich phosphines like XPhos , SPhos , or RuPhos .

-

Precatalysts: Use Buchwald precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation at lower temperatures.

Decision Tree for Reaction Conditions

Caption: Strategic decision tree for selecting coupling conditions based on the regiochemistry of the pyridyl boronate.

Applications in Medicinal Chemistry

TYK2 Inhibitors (The Deucravacitinib Class)

The development of Deucravacitinib (Sotyktu) highlights the critical importance of alkoxy-substituted nitrogen heterocycles. While the final drug features a trideuteriomethyl-amide pyridazine, the SAR studies heavily utilized ethoxy-substituted pyridine and phenyl analogs to probe the "alanine pocket" of the TYK2 pseudokinase domain (JH2).

-

Role: The ethoxy/methoxy group locks the conformation of the biaryl system via intramolecular hydrogen bonding or steric clash, ensuring the molecule adopts the bioactive planar conformation required for allosteric inhibition.

-

Deuterium Chemistry: Research into d5-ethoxy analogs demonstrated that deuteration of the ethoxy group can significantly stabilize the molecule against metabolic oxidation without altering binding affinity [1].[2]

Kinase Hinge Binders (p38 & JNK)

In inhibitors of p38 MAP kinase and c-Jun N-terminal kinases (JNK), 2-ethoxy-pyridine motifs are often used as the "hinge binding" element.[1][2]

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38).

-

Ethoxy Function: The 2-ethoxy group projects into the hydrophobic "gatekeeper" region or solvent front, improving selectivity over other kinases that cannot accommodate the ethyl steric bulk [2].

Experimental Protocol: Optimized Cross-Coupling

Objective: Coupling of 2-ethoxy-3-pyridylboronic acid with an aryl chloride.

Rationale: This protocol uses XPhos Pd G3 , a precatalyst that activates rapidly at room temperature, and K3PO4 , a milder base than carbonates, to minimize protodeboronation.

Materials

-

Substrate: Aryl Chloride (1.0 equiv)[2]

-

Base:

(0.5 M aqueous solution, 3.0 equiv) -

Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed THF (4 mL) via syringe.

-

Base Addition: Add the aqueous

solution (3.0 mmol) via syringe. -

Reaction: Stir vigorously at 40–60°C . Note: Do not reflux unless necessary.[2] Lower temperatures favor coupling over deboronation.[2]

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl chloride. If the boronic acid is consumed but starting material remains, add another 0.5 equiv of boronic acid.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

References

-

Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Source: ResearchGate URL:[2][3][4][Link]

-

Pharmacophore design of p38α MAP kinase inhibitors. Source: PubMed / Current Medicinal Chemistry URL:[2][Link]

-

Protodeboronation of Heteroaromatic Boronic Acids. Source: LJMU Research Online (Cox et al.) URL:[2][Link]

-

2-Methoxy-3-pyridylboronic acid (Crystallographic Structure & Stability). Source: PubMed / Acta Crystallographica URL:[2][Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry. Source: MDPI Molecules URL:[Link][2]

Methodological & Application

Application Note: Utilizing (4-Ethoxy-6-methylpyridin-3-yl)boronic acid in Fragment-Based Drug Discovery (FBDD)

Abstract

This application note details the strategic integration of (4-Ethoxy-6-methylpyridin-3-yl)boronic acid into Fragment-Based Drug Discovery (FBDD) campaigns. As a "Rule of Three" compliant fragment, this scaffold offers a unique combination of a hydrogen-bond accepting pyridine core, a lipophilic ethoxy vector for sub-pocket exploration, and a boronic acid handle for rapid chemical elaboration. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling to minimize protodeboronation, solubility data for crystallographic screening, and mechanistic insights into its use as a reversible covalent warhead.

Introduction: The Strategic Value of the Scaffold

In the landscape of FBDD, the pyridine ring remains a privileged pharmacophore due to its ability to engage in critical

This compound is particularly valuable for three mechanistic reasons:

-

The 4-Ethoxy Group: Acts as a defined vector to probe lipophilic sub-pockets adjacent to the primary binding site, often improving ligand efficiency (LE) early in the hit-to-lead process.

-

The 6-Methyl Group: frequently serves to displace conserved water molecules or restrict rotameric freedom, reducing the entropic penalty of binding.

-

The 3-Boronic Acid: While primarily a handle for synthetic growth (Suzuki coupling), it can also act as a reversible covalent warhead targeting nucleophilic residues (Ser/Thr/Lys) in specific enzyme classes (e.g., proteases, lactamases).

Technical Specifications & Physicochemical Profile[1][2]

For FBDD, adherence to the "Rule of Three" is critical for ensuring that subsequent chemical growth does not violate drug-like properties (Rule of Five).

| Property | Value | Relevance to FBDD |

| Molecular Weight | 181.00 Da | Ideal (<300). Allows for significant mass addition during optimization. |

| Formula | C | -- |

| cLogP | ~1.8 (Calc) | Moderate lipophilicity ensures solubility while maintaining membrane permeability potential. |

| H-Bond Donors | 2 (B-OH) | Interactions with solvent or protein surface. |

| H-Bond Acceptors | 3 (N, O) | Pyridine N is a classic acceptor (pKa ~6-7). |

| Solubility (DMSO) | >100 mM | High solubility is essential for preparing fragment library stocks. |

| Stability | Moderate | Susceptible to boroxine formation (trimerization) in dry conditions; stable in aqueous buffer at pH 7.4. |

Protocol 1: High-Throughput Library Expansion (Suzuki-Miyaura)

The primary utility of this fragment is as a building block. However, pyridine-3-boronic acids can be prone to protodeboronation (loss of the boron group) under harsh basic conditions, although they are generally more stable than 2-pyridyl isomers. The electron-donating ethoxy group at position 4 stabilizes the ring but can increase the basicity of the pyridine nitrogen, potentially interfering with the catalyst.

Optimized Coupling Protocol

Objective: Couple this compound to a core aryl halide scaffold (Hit-to-Lead).

Reagents:

-

Fragment: this compound (1.2 – 1.5 equiv)

-

Electrophile: Aryl/Heteroaryl bromide or chloride (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Workflow:

-

Preparation: In a nitrogen-purged reaction vial, dissolve the aryl halide (1.0 eq) and the boronic acid fragment (1.3 eq) in degassed 1,4-Dioxane.

-

Base Addition: Add aqueous K

PO -

Catalyst Addition: Add Pd(dppf)Cl

(5 mol%). Seal the vial immediately. -

Reaction: Heat to 80°C for 4–12 hours. Avoid temperatures >100°C to prevent thermal decomposition of the ethoxy ether linkage.

-

Work-up: Cool to RT. Filter through a Celite pad. Dilute with EtOAc, wash with brine, and dry over Na

SO -

Purification: Flash chromatography (typically 0-10% MeOH in DCM for pyridine-containing products).

Troubleshooting Table

| Observation | Root Cause | Solution |

| Low Yield / De-boronated byproduct | Protodeboronation | Switch to anhydrous conditions: CuI (10%) / CsF / DMF protocol. |

| Homocoupling of Fragment | Oxidative coupling | Ensure rigorous degassing (Ar/N |

| No Reaction | Catalyst poisoning | The pyridine nitrogen may bind Pd. Use a catalyst with a bulky ligand (e.g., XPhos or SPhos ) to prevent coordination. |

Protocol 2: Fragment Screening (Crystallography/NMR)

When using this molecule as a raw fragment in a primary screen (e.g., X-ray soaking or Ligand-Observed NMR), solubility and aggregation are the main challenges.

Stock Solution Preparation (Critical)

Boronic acids exist in an equilibrium between the monomeric acid and the cyclic trimeric anhydride (boroxine).

-

Solvent: Use d

-DMSO for NMR or anhydrous DMSO for X-ray. -

Concentration: Prepare at 100 mM .

-

Additives: If precipitation is observed upon dilution into aqueous buffer, add 5% d

-glycerol or ethylene glycol.

Data Interpretation

-

STD-NMR: Look for saturation transfer to the methyl protons (strong signal) and ethoxy protons. The boronic acid protons are exchangeable and likely invisible.

-

X-Ray: The boron atom may appear tetrahedral (sp

) if covalently bound to a Ser/Thr residue, or trigonal planar (sp

Visualizing the Workflow

The following diagrams illustrate the integration of this fragment into a drug discovery pipeline and the specific chemical mechanism of its utilization.

Figure 1: Fragment-to-Lead Optimization Workflow

This flowchart demonstrates where this compound fits into the FBDD cycle.

Caption: Iterative cycle of fragment optimization utilizing the boronic acid handle for rapid analog generation.

Figure 2: Suzuki Coupling Mechanism & Speciation

Understanding the equilibrium is vital for reaction success.

Caption: Equilibrium between storage form (boroxine) and reactive species (boronate anion) during catalysis.

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery, 15, 605–619. Link

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 138(29), 9145–9157. Link

- Wieland, T., et al. (2014). "Boronic Acids as Chelators in Fragment-Based Drug Design." Journal of Medicinal Chemistry, 57(19), 8072–8085.

Sources

synthesis of bioactive molecules using (4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Application Note & Protocols

Topic: Strategic Application of (4-Ethoxy-6-methylpyridin-3-yl)boronic Acid in the Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

Abstract

Substituted pyridine and biaryl scaffolds are cornerstones in the architecture of modern pharmaceuticals, imparting crucial properties that govern efficacy, selectivity, and pharmacokinetic profiles. Boronic acids have emerged as indispensable tools in medicinal chemistry for the construction of these complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] This application note provides an in-depth guide to the strategic use of this compound, a highly functionalized building block, for the synthesis of bioactive molecules. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed, field-tested protocol for a representative coupling, and offer insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[3] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[4] The reaction proceeds via a catalytic cycle involving a palladium complex, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

-

Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This is often the rate-determining step and results in the formation of a square-planar Palladium(II) intermediate.[5][8]

-

Transmetalation : This crucial step involves the transfer of the organic moiety from the boronic acid to the Palladium(II) center. The reaction requires activation by a base (e.g., a carbonate or phosphate), which forms a boronate "ate" complex.[9] This activated species then reacts with the Pd(II) intermediate to form a new diaryl-palladium(II) complex, displacing the halide. The presence of water can often be critical for this step, facilitating the hydrolysis of boronate esters and accelerating the reaction.[8]

-

Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][5]

Profile: this compound

The title compound is a valuable building block for several reasons. The pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern offers several advantages:

-

4-Ethoxy Group : Provides a hydrogen bond acceptor and can influence solubility and metabolic stability.

-

6-Methyl Group : Adds steric bulk and lipophilicity, which can be tuned to improve binding affinity and selectivity.

-

3-Boronic Acid : The position of the boronic acid ortho to the nitrogen and the ethoxy group can influence the electronic properties and reactivity in the coupling reaction.

Handling and Storage: Like many boronic acids, this reagent should be handled in accordance with good laboratory practices.[10] It is typically a solid that should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Avoid formation of dust and aerosols.[10] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

Detailed Experimental Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with 2-bromo-4-fluoroanisole to synthesize 2-(4-Ethoxy-6-methylpyridin-3-yl)-4-fluoroanisole, a potential pharmacophore.

Materials and Equipment

-

Reagents :

-

This compound (1.0 eq)

-

2-Bromo-4-fluoroanisole (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄) (Anhydrous)

-

-

Equipment :

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Palladium catalysts can be toxic; handle with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12][13] Wear appropriate PPE at all times.

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 181 mg), 2-bromo-4-fluoroanisole (1.2 mmol, 248 mg), Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg), and sodium carbonate (3.0 mmol, 318 mg).

-

Solvent Addition : Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

-

Reaction Execution : Fit the flask with a reflux condenser under the inert atmosphere. Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing & Drying : Combine the organic extracts and wash them with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data, Optimization, and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. The following table summarizes key variables and their typical impact on the reaction outcome.

| Parameter | Variation | Rationale & Expected Outcome |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | Pd(dppf)Cl₂ is a robust, general-purpose catalyst. For more challenging or sterically hindered substrates, more active catalysts with bulky phosphine ligands may be required to improve yields and reaction times.[8] |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for heteroaromatic substrates. Cs₂CO₃ is more soluble and can accelerate sluggish reactions. The base strength influences the rate of transmetalation.[3] |

| Solvent System | Toluene/H₂O, DMF, 2-MeTHF | Dioxane/water is a common and effective mixture. Toluene can be used for higher temperatures. The choice depends on substrate solubility and the desired reaction temperature.[8] |

| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation (loss of the boronic acid group). Optimization is often necessary. |

Troubleshooting Common Issues:

-

Low or No Conversion :

-

Cause : Inactive catalyst or insufficient base.

-

Solution : Ensure the palladium catalyst is not old or decomposed. Use freshly opened solvents. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider a more active catalyst/ligand system.

-

-

Homocoupling of Aryl Halide :

-

Cause : This can occur if the transmetalation step is slow.

-

Solution : Increase the amount of boronic acid slightly (e.g., to 1.3-1.5 equivalents). Ensure the base is sufficiently active.

-

-

Protodeboronation (Loss of Boronic Acid) :

-

Cause : Often occurs at high temperatures or with prolonged reaction times, especially in the presence of water.

-

Solution : Lower the reaction temperature and monitor carefully to stop the reaction upon completion. Using a less aqueous solvent system might help.

-

Conclusion

This compound is a versatile and valuable reagent for constructing complex, bioactive molecules. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and careful optimization of reaction parameters. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to incorporate this building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities for therapeutic applications.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (2022). Retrieved from [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. (2008). Acc Chem Res, 41(11), 1555–1564. Retrieved from [Link]

-

A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. (2006). Organometallics, 25(14), 3465–3474. Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (2021). Beilstein J Org Chem, 17, 126–134. Retrieved from [Link]

-

Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society. (2018). Retrieved from [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (2018). ARKIVOC, 2018(v), 213-241. Retrieved from [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. (2005). Org. Synth., 81, 89. Retrieved from [Link]

- Process for the preparation of pyridine-2-boronic acid esters - Google Patents. (2004).

-

Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (2023). Retrieved from [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (2020). Molecules, 25(3), 532. Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021). Retrieved from [Link]

-

(PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (2026). Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. (2023). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (2020). Pharmaceuticals, 13(9), 255. Retrieved from [Link]

-

[PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar. (2020). Pharmaceuticals, 13(9), 255. Retrieved from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF - ResearchGate. (2023). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020). Pharmaceuticals (Basel), 13(9), 255. Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (2020). Pharmaceuticals (Basel), 13(9). Retrieved from [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - MDPI. (2025). Int J Mol Sci, 26(23), 16867. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. angenechemical.com [angenechemical.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: (4-Ethoxy-6-methylpyridin-3-yl)boronic acid in Materials Science

Introduction: A Versatile Pyridyl Building Block for Advanced Materials

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a heterocyclic organoboron compound poised for significant utility in the synthesis of functional materials. While specific literature on this exact isomer is emerging, its constituent parts—a substituted pyridine ring and a boronic acid group—are hallmarks of high-performance components in modern materials science. The pyridine core, with its distinct electronic properties and nitrogen atom for potential coordination or hydrogen bonding, combined with the versatile reactivity of the boronic acid moiety, makes this molecule a compelling building block for researchers in organic electronics, polymer science, and sensor technology.

Boronic acids are renowned for their stability, low toxicity, and exceptional utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reactivity allows for the precise installation of the (4-Ethoxy-6-methylpyridin-3-yl) unit into larger, complex architectures. Furthermore, the Lewis acidic nature of the boron atom enables the formation of reversible covalent bonds with diols, a property that is the foundation for creating "smart" materials that respond to environmental stimuli like pH or the presence of specific biomolecules.[4][5][6] The ethoxy and methyl substituents on the pyridine ring provide additional handles for tuning solubility, solid-state morphology, and electronic characteristics of the final material.

This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols to empower researchers to harness its capabilities in their own laboratories.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for successful experimentation. Below is a summary of the key characteristics of this compound and its close, commercially available isomer, which serves as a useful reference.

| Property | Value / Information | Source / Rationale |

| Chemical Formula | C₈H₁₂BNO₃ | Based on structure |

| Molecular Weight | 181.00 g/mol | Calculated from formula |

| Appearance | Expected to be a white to off-white solid | General property of arylboronic acids.[7] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere (Argon or Nitrogen) | Boronic acids can dehydrate to form cyclic boroxine anhydrides. Cold, inert storage minimizes degradation. |

| Purity | Typically >95% | As provided by commercial suppliers for similar compounds. |

| Solubility | Soluble in polar organic solvents (e.g., Dioxane, THF, DMF, Methanol). Limited solubility in water and nonpolar solvents. | General solubility for functionalized arylboronic acids. |

| Safety Information | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | Standard GHS classification for this class of compounds. |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust. | Standard laboratory practice for chemical reagents. |

Application I: Synthesis of Novel Conjugated Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used application of boronic acids, enabling the construction of C(sp²)–C(sp²) bonds.[8] This reaction is fundamental to synthesizing bi-aryl and hetero-biaryl systems, which are the backbones of many materials used in organic electronics.

Scientific Rationale

By coupling this compound with various aryl or heteroaryl halides, researchers can create novel molecules with tailored optoelectronic properties. The electron-deficient nature of the pyridine ring makes it a valuable component in materials for Organic Light-Emitting Diodes (OLEDs), particularly as an electron-transporting or emissive moiety.[9][10] The ethoxy and methyl groups can enhance solubility in organic solvents, simplifying purification and processing, and can influence the final material's solid-state packing, which affects charge transport and photophysical properties.

Experimental Workflow: Suzuki-Miyaura Coupling

Detailed Protocol: Synthesis of a Model Bipyridine System

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-bromotoluene.

Materials:

-

This compound (1.0 eq)

-

4-Bromotoluene (1.05 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

1,4-Dioxane

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a round-bottom flask and oven-dry the glassware. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add this compound, 4-bromotoluene, and Pd(PPh₃)₄.

-

Causality Note: Using a slight excess of the aryl halide can help drive the reaction to completion. The Pd(0) catalyst is essential for the catalytic cycle, initiating the oxidative addition step.[8]

-

-

Atmosphere Control: Seal the flask with a septum and perform three cycles of vacuum backfill with the inert gas. This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Solvent Addition: Using degassed solvents, add 1,4-dioxane followed by the 2 M Na₂CO₃ solution via syringe. The biphasic mixture should be stirred vigorously.

-

Causality Note: The base is required for the transmetalation step, where the organic group is transferred from boron to palladium. Water is often crucial for this step's efficiency.[1]

-

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the boronic acid is consumed (typically 8-16 hours).

-

Workup: Cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Purification (Initial): Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Development of pH- and Glucose-Responsive Polymers

The boronic acid functional group is a cornerstone of stimuli-responsive materials due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[4][11] This interaction is highly pH-dependent, making it a dual-responsive trigger.

Scientific Rationale

By incorporating this compound into a polymer backbone, one can create materials that change their properties in response to specific chemical cues. At physiological pH (~7.4), the boronic acid can bind to glucose, a diol-containing molecule. This binding event converts the neutral, trigonal planar boronic acid into a negatively charged, tetrahedral boronate ester.[11] In a hydrogel network, this charge increase leads to electrostatic repulsion between polymer chains, causing the material to swell.[12] This swelling can be harnessed for applications like self-regulated drug delivery, where an entrapped therapeutic (e.g., insulin) is released in response to high glucose concentrations.[11][12] The pyridine nitrogen provides an additional pH-responsive site.

Conceptual Workflow: Creating a Responsive Polymer

Protocol: Synthesis of a Boronic Acid-Functionalized Acrylamide Copolymer

This protocol outlines the synthesis of a vinyl monomer derived from this compound, followed by its copolymerization to create a responsive polymer.

Part A: Monomer Synthesis via Suzuki Coupling

-

Couple this compound with a suitable vinyl-containing aryl halide (e.g., 4-bromo-N,N-dimethylacrylamide) using the Suzuki protocol described in Application I.

-

The boronic acid group is generally stable to these conditions. However, protection as a pinacol boronate ester may be considered for improved stability and easier purification if side reactions are observed.

-

Thoroughly purify the resulting monomer to remove any residual palladium catalyst, as this can interfere with subsequent polymerization reactions.

Part B: Free Radical Copolymerization

-

Reagents: In a Schlenk flask, dissolve the synthesized pyridylboronic acid monomer, a hydrophilic co-monomer (e.g., N,N-dimethylacrylamide), and a cross-linker (e.g., N,N'-methylenebisacrylamide, if a hydrogel is desired) in a suitable solvent like DMF or DMSO.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which quenches free radicals and inhibits polymerization.

-

Initiation: Add a thermal initiator such as Azobisisobutyronitrile (AIBN).

-

Causality Note: AIBN is chosen as it decomposes at a known rate upon heating to produce nitrogen gas and two carbon-centered radicals, which initiate the polymerization chain reaction.

-

-

Polymerization: Heat the mixture (e.g., to 70 °C) under an inert atmosphere for 12-24 hours. The solution will become significantly more viscous as the polymer forms.

-

Isolation: Cool the reaction, dilute with a suitable solvent (e.g., methanol), and precipitate the polymer by adding it dropwise into a large volume of a non-solvent (e.g., diethyl ether).

-

Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator fragments, and dry it under vacuum.

The resulting polymer can then be characterized (e.g., by GPC for molecular weight, NMR for composition) and tested for its responsive properties by monitoring its swelling behavior in buffer solutions of varying pH and glucose concentrations.

Application III: A Building Block for Organic Light-Emitting Diodes (OLEDs)

The precise engineering of molecular structure is key to developing high-performance OLED materials. Pyridine-based units are frequently incorporated into emissive or charge-transporting materials for their favorable electronic properties.[9][13]

Scientific Rationale

This compound serves as a versatile precursor for creating complex conjugated molecules for OLEDs. It can be coupled to fluorescent or phosphorescent core structures to build new emitters, or to electron-donating units to create molecules for thermally activated delayed fluorescence (TADF).[13][14] The pyridine nitrogen can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport. The substituents can be used to prevent intermolecular aggregation (π-stacking) in the solid state, which often quenches emission and reduces device efficiency.

Logical Workflow: From Building Block to OLED Device

Protocol Outline: Development of a Bipolar Host Material

This protocol provides a conceptual framework for using the title compound to synthesize a bipolar host material for a phosphorescent OLED (PhOLED).

-

Design Phase: Select an electron-donating (hole-transporting) core, such as a carbazole derivative, functionalized with two reactive halide sites (e.g., dibromocarbazole). The goal is to create a molecule with separated hole- and electron-transporting domains.

-

Synthesis: Perform a double Suzuki-Miyaura cross-coupling reaction between the dibromocarbazole core and two equivalents of this compound.

-

Causality Note: This reaction will attach the electron-accepting pyridyl units to the electron-donating carbazole core, creating a molecule with bipolar charge transport characteristics, which is ideal for balancing charge injection and recombination within the emissive layer of an OLED.

-

-

Purification: The synthesized material must be of extremely high purity (>99.9%) for use in OLEDs. After initial purification by column chromatography, perform temperature-gradient sublimation to remove trace impurities.

-

Device Fabrication: Fabricate a multilayer OLED device via thermal evaporation under high vacuum. A typical PhOLED stack would be: ITO (Anode) / Hole-Injection Layer (HIL) / Hole-Transport Layer (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Al (Cathode).

-

Characterization: Test the fabricated device by measuring its current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum to evaluate its performance as an OLED host material.

References

-

Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (2016). Sensors. [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2013). Loughborough University Institutional Repository. [Link]

-

CHAPTER 9: Polymer Self-Assembly Mediated by Boronic Acid. (n.d.). Royal Society of Chemistry. [Link]

-

Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (2012). Accounts of Chemical Research. [Link]

-

Boronic-Acid-derived covalent organic frameworks: From synthesis to applications. (2020). Coordination Chemistry Reviews. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie International Edition. [Link]

-

Designing Functional and Responsive Molecules with Boronic Acids. (2023). Accounts of Chemical Research. [Link]

-

Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. (2013). Accounts of Chemical Research. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]

-

Dynamic Covalent Boronic Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery. (2024). Preprints.org. [Link]

-

Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). RSC Advances. [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2023). Biosensors. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Canadian Journal of Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. [Link]

-

Achieving Highly Efficient Deep-blue OLEDs by Introducing Intramolecular Hydrogen Bonds to Tune the Properties of Multiple Resonance Emitters. (2024). ChemRxiv. [Link]

-

Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). (2013). Chemical Society Reviews. [Link]

-

3-pyridylboronic acid. (n.d.). Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). ARKIVOC. [Link]

-

Biological Interfacial Materials for Organic Light-Emitting Diodes. (2023). Materials. [Link]

-

Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. (2023). ChemRxiv. [Link]

- Process for preparing boronic and borinic acids. (2002).

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). Boronic Acids. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Designing Functional and Responsive Molecules with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Dynamic Covalent Boronic Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery[v1] | Preprints.org [preprints.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. ossila.com [ossila.com]

Application Note: Functionalization of Heterocycles with (4-Ethoxy-6-methylpyridin-3-yl)boronic acid

Introduction & Compound Profile

(4-Ethoxy-6-methylpyridin-3-yl)boronic acid is a specialized heterocyclic building block utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in the 4-ethoxy group , which provides significant steric bulk adjacent to the reactive boronic acid center, and the pyridine nitrogen , which poses a risk of catalyst poisoning.

Unlike simple phenylboronic acids, this reagent requires a nuanced understanding of palladium catalysis. This guide moves beyond generic "recipes" to provide a mechanistic rationale for reaction design, ensuring high yields and reproducibility in medicinal chemistry campaigns.

Chemo-Physical Profile

| Property | Description | Impact on Protocol |

| Electronic State | Electron-rich (4-OEt, 6-Me donors) | Increases nucleophilicity in transmetallation; however, the pyridine ring remains π-deficient compared to benzene. |

| Steric Environment | High (Ortho-ethoxy substituent) | Significantly retards transmetallation; requires smaller or flexible ligands (e.g., SPhos/XPhos) or elevated temperatures. |

| Stability | Moderate to Low | Susceptible to protodeboronation under aqueous basic conditions, yielding 4-ethoxy-2-methylpyridine. |

| Coordination | Pyridyl Nitrogen ( | Can displace phosphine ligands on Pd(II), leading to catalyst deactivation ("Pd poisoning"). |

Mechanistic Challenges & Solutions

To successfully couple this reagent, one must navigate the "Triangle of Instability": Steric Hindrance , Catalyst Poisoning , and Protodeboronation .

The Catalytic Cycle & Failure Modes

The diagram below illustrates the standard Suzuki-Miyaura cycle, highlighting specific failure points for this compound.

Figure 1: The Suzuki-Miyaura catalytic cycle.[1][2][3] Note the critical "Failure" pathways: Nitrogen coordination arresting the Pd(II) species and Protodeboronation competing with slow transmetallation.

Strategic Solutions

-

Combating Sterics: The 4-ethoxy group hinders the approach of the boronate to the Pd(II) center. Solution: Use Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands create a "pocket" that facilitates coupling of hindered substrates while preventing Pd-aggregation.

-

Preventing Poisoning: The pyridine nitrogen competes with phosphines for the Pd center. Solution: Use high-concentration catalyst loads (2-5 mol%) or ligands with high binding affinity (Buchwald type) to outcompete the pyridine nitrogen.

-

Stopping Protodeboronation: This side reaction is base-catalyzed and water-dependent.[4] Solution: Use mild bases (K3PO4 instead of Na2CO3) and limit water content (use n-Butanol or anhydrous conditions with minimal water).

Experimental Protocols

Method A: The "Workhorse" Protocol (General Screening)

Best for: Coupling with reactive aryl bromides/iodides where high throughput is required.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

This compound (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[5]·DCM (5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with the aryl halide, boronic acid, and Pd(dppf)Cl2·DCM.

-

Evacuate and backfill with Nitrogen (

) or Argon ( -

Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M relative to halide).

-

Add 2.0 M aqueous Na2CO3.

-

Seal and heat to 90°C for 4–16 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

Method B: The "High-Performance" Protocol (Buchwald Conditions)

Best for: Sterically hindered partners, electron-rich aryl chlorides, or substrates prone to protodeboronation.

Rationale: This method utilizes XPhos , a bulky, electron-rich ligand that boosts oxidative addition and protects the Pd center, combined with K3PO4 , a base that minimizes hydrolytic degradation of the boronic acid.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

This compound (1.5 equiv)

-

Pre-Catalyst: XPhos-Pd-G3 or G4 (2–4 mol%)

-

Alternative: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%)

-

-

Base: K3PO4 (tribasic, anhydrous, 3.0 equiv)

-

Solvent: n-Butanol (or Toluene/Water 10:1)

Procedure:

-

Catalyst Prep: If using Pd2(dba)3/XPhos, pre-stir the catalyst and ligand in the solvent at 60°C for 10 mins to form the active species. If using G3/G4 precatalyst, add directly.

-

Add Aryl Halide, Boronic Acid, and solid K3PO4 to the vial.

-

Add solvent (degassed).

-

Heat to 100°C for 2–8 hours.

-

Note: n-Butanol allows for high temperatures without high pressure and facilitates solubility of the phosphate base.

-

-

Monitoring: Check LCMS for the mass of the protodeboronated byproduct (MW - Boronic acid + H). If this byproduct is dominant, lower temperature to 80°C and increase catalyst loading.

Optimization & Troubleshooting Guide

Use the decision tree below to optimize reaction conditions if the standard protocols fail.

Figure 2: Optimization Decision Tree. Use this logic flow to troubleshoot low yields.

Comparative Data: Base & Solvent Effects

The following table summarizes expected trends for 3-pyridyl boronic acid couplings based on internal validation and literature precedents [1, 2].

| Variable | Condition | Yield Impact | Notes |

| Base | Na2CO3 (aq) | Moderate | Standard, but high water content promotes deboronation. |

| Base | K3PO4 (solid) | High | "Anhydrous" buffering; excellent for unstable boronic acids. |

| Base | Cs2CO3 | High | Improved solubility in organic solvents; good for sterically hindered chlorides. |

| Solvent | DMF | Low-Moderate | Can promote protodeboronation at high T; difficult workup. |

| Solvent | n-Butanol | High | Excellent solubility for polar heterocycles; compatible with XPhos. |

References

-